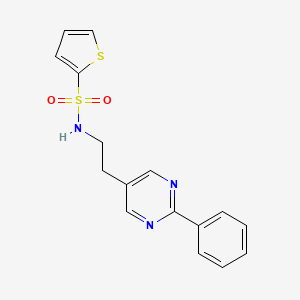

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-23(21,15-7-4-10-22-15)19-9-8-13-11-17-16(18-12-13)14-5-2-1-3-6-14/h1-7,10-12,19H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROPUMVUIHBZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonyl chloride, which reacts with 2-(2-phenylpyrimidin-5-yl)ethylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the sulfonamide group.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

This compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The sulfonamide group can mimic natural substrates, enabling the compound to inhibit enzyme activity effectively. The phenylpyrimidine moiety enhances binding affinity and specificity, making it suitable for biological applications .

Medicine

Research has focused on the therapeutic properties of this compound, particularly in anti-inflammatory and anticancer activities. Studies have shown its efficacy in inhibiting the proliferation of cancer cell lines and reducing inflammation in various models .

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of this compound on different cancer cell lines, it demonstrated significant reductions in cell viability at concentrations above 10 µM. The mechanism of action involves the inhibition of specific signaling pathways crucial for tumor growth and survival.

Industry

The compound is also utilized in developing organic semiconductors and advanced materials due to its unique electronic properties. Its application in material science is particularly relevant for creating devices that require specific electrical characteristics .

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The phenylpyrimidine moiety can enhance binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide: Similar structure but with a urea group instead of a pyrimidine.

Thiophene-2-sulfonamide derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and phenylpyrimidine moiety. This unique structure provides a balance of chemical stability and biological activity, making it a versatile compound for various applications.

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Compound Overview

IUPAC Name: N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-sulfonamide

Chemical Formula: C16H15N3O2S2

Molecular Weight: 345.43 g/mol

CAS Number: Not available in the provided sources.

The compound integrates a thiophene ring , a sulfonamide group , and a phenylpyrimidine moiety , which contributes to its biological activity. The sulfonamide group is known for its role in enzyme inhibition, while the phenylpyrimidine enhances binding affinity to biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes:

- Starting Material: Thiophene-2-sulfonyl chloride.

- Reagent: 2-(2-phenylpyrimidin-5-yl)ethylamine.

- Conditions: Reaction under basic conditions in solvents like dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize byproducts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The sulfonamide group mimics natural substrates, allowing for inhibition of enzymes involved in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines by interacting with antiapoptotic proteins such as Bcl-2 and Mcl-1. For instance, compounds with similar structures showed sub-micromolar binding affinities to these proteins and exhibited cytotoxic effects with IC50 values less than 10 μM against various tumor cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Protein | IC50 (μM) | Cell Line |

|---|---|---|---|

| YCW-E5 | Bcl-xL | 0.3 | HL-60 |

| YCW-E10 | Mcl-1 | 0.4 | HL-60 |

| YCW-E11 | Bcl-2 | ~1 | HL-60 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing prostaglandin E2 (PGE2) levels, it may alleviate inflammation-related symptoms .

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A study demonstrated that derivatives of thiophene sulfonamides could effectively inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. The presence of electron-withdrawing groups enhanced the inhibitory activity . -

Apoptosis Induction:

Another investigation revealed that this compound could promote apoptosis in cancer cells through mitochondrial pathways, increasing intracellular reactive oxygen species (ROS) levels . -

Pharmacokinetic Studies:

Compounds structurally similar to this compound exhibited favorable pharmacokinetic profiles, including good bioavailability in animal models, suggesting potential for therapeutic development .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide | Urea group instead of pyrimidine | Moderate anticancer activity |

| Thiophene derivatives | Varying substituents on thiophene | Diverse biological activities |

| N-(4-fluorophenyl)-substituted thiophenes | Fluorinated phenyl group | Enhanced anticancer potency |

Q & A

Basic: What are the standard synthetic protocols for N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrimidine core via cyclization of thiophene derivatives with phenylacetylene precursors under reflux conditions (e.g., using toluene as solvent at 110°C for 12 hours) .

- Step 2: Sulfonamide coupling via nucleophilic substitution, where thiophene-2-sulfonyl chloride reacts with the amine-functionalized pyrimidine intermediate. This step often requires inert conditions (argon/nitrogen atmosphere) and a base like triethylamine to scavenge HCl .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy: H and C NMR to confirm the integration of aromatic protons (thiophene and pyrimidine rings) and the ethyl linker. Discrepancies in peak splitting may indicate rotational isomerism .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 413.08) and detect synthetic by-products .

- IR Spectroscopy: Identification of sulfonamide (-SONH-) stretches (~1350–1150 cm) and aromatic C-H bending (~800 cm) .

Advanced: How can researchers optimize reaction yields when synthesizing the pyrimidine-thiophene core?

Answer:

Yield optimization strategies include:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 10 minutes at 60°C under 300 W irradiation) while improving regioselectivity .

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura reactions for pyrimidine ring functionalization .

- Solvent Effects: Polar aprotic solvents like DMF improve solubility of intermediates, whereas toluene minimizes side reactions during cyclization .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Answer:

Contradictions often arise from:

- Assay Variability: Standardize assays (e.g., use identical cell lines like U87MG glioma cells for cytotoxicity studies) and validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Structural Isomerism: Confirm stereochemical purity via chiral HPLC or X-ray crystallography, as unaccounted enantiomers may exhibit divergent activities .

- Data Normalization: Normalize IC values against positive controls (e.g., doxorubicin for anticancer assays) to account for inter-lab variability .

Basic: What are the primary biological targets of this compound?

Answer:

Preliminary studies suggest:

- Kinase Inhibition: The pyrimidine moiety may interact with ATP-binding pockets of kinases (e.g., EGFR tyrosine kinase), validated via molecular docking and competitive binding assays .

- Sulfonamide-Mediated Interactions: The -SONH- group facilitates hydrogen bonding with serine proteases or carbonic anhydrases, assessed via enzyme inhibition kinetics (e.g., values) .

Advanced: What strategies are effective for resolving low solubility in pharmacological assays?

Answer:

Approaches include:

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl or PEG groups) to the sulfonamide nitrogen, improving aqueous solubility without compromising activity .

- Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based formulations to maintain compound stability in vitro .

- Salt Formation: Convert the free base to a hydrochloride salt via reaction with HCl gas in diethyl ether, enhancing solubility in physiological buffers .

Advanced: How can computational methods aid in structure-activity relationship (SAR) studies?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) to identify critical residues in the sulfonamide binding pocket .

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donor count to correlate structural features with bioactivity (e.g., anti-inflammatory IC) .

- Density Functional Theory (DFT): Calculate electron density maps to predict reactive sites for functionalization (e.g., C-5 position of thiophene) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation of the thiophene ring .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .

- Purity Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Advanced: How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Answer:

- 3D Model Optimization: Use spheroids/matrigel cultures to mimic in vivo tumor microenvironments. Compare penetration kinetics via confocal microscopy with fluorescent analogs .

- Metabolic Profiling: Perform LC-MS-based metabolomics to identify differential metabolite responses (e.g., ATP depletion in 3D models) .

- Dose Adjustment: Calibrate IC values using 3D-specific viability assays (e.g., ATP luminescence vs. MTT) .

Advanced: What methodologies validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor protein thermal stability shifts upon compound binding .

- Pull-Down Assays: Use biotinylated analogs coupled with streptavidin beads to isolate target proteins, identified via SDS-PAGE and Western blot .

- Fluorescence Polarization: Track compound binding to fluorescently tagged recombinant proteins in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.